5-Phenyloxazolidine-2,4-dione 5-Phenyloxazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 5841-63-4
VCID: VC0013836
InChI: InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12)
SMILES: C1=CC=C(C=C1)C2C(=O)NC(=O)O2
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

5-Phenyloxazolidine-2,4-dione

CAS No.: 5841-63-4

VCID: VC0013836

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyloxazolidine-2,4-dione - 5841-63-4

Description

5-Phenyloxazolidine-2,4-dione is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is also known by other names, including 5-phenyl-1,3-oxazolidine-2,4-dione, 5-Phenyl-2,4-oxazolidinedione, and 2,4-Oxazolidinedione, 5-phenyl- . The compound has a variety of applications in chemical research and synthesis . It is identified by the Chemical Abstracts Service (CAS) number 5841-63-4 and the MDL number MFCD00068876 .

5-Phenyloxazolidine-2,4-dione is a solid at room temperature and should be stored sealed in a dry environment . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338, which advise avoiding breathing dust, wearing protective gloves and eye protection, and taking specific actions in case of ingestion, skin contact, or eye contact .

A similar compound, (R)-5-Ethyl-5-phenyloxazolidine-2,4-dione, shares a related structure . Additionally, certain dione derivatives, such as (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-l-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione, have been investigated for their potential use in treating diseases mediated by matrix metalloproteinase (MMP) activity .

CAS No. 5841-63-4
Product Name 5-Phenyloxazolidine-2,4-dione
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 5-phenyl-1,3-oxazolidine-2,4-dione
Standard InChI InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12)
Standard InChIKey SBYYYVAMWBVIIX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(=O)NC(=O)O2
Canonical SMILES C1=CC=C(C=C1)C2C(=O)NC(=O)O2
Synonyms 5-Phenyl-2,4-oxazolidinedione; 5-Phenyl-2,4-dioxooxazolidine; NSC 27303
PubChem Compound 84042
Last Modified Sep 14 2023

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